molecular formula C10H8FNO B15071441 5-Fluoro-2-methylquinolin-8-ol

5-Fluoro-2-methylquinolin-8-ol

Cat. No.: B15071441
M. Wt: 177.17 g/mol
InChI Key: YMDMCOFPYPOKJD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Fluoro-2-methylquinolin-8-ol involves the reaction of 2-amino-4-fluorophenol with crotonaldehyde in the presence of aqueous hydrochloric acid and toluene. The mixture is heated under reflux for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. These methods are designed to be scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylquinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .

Scientific Research Applications

5-Fluoro-2-methylquinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it valuable in biological research.

    Medicine: It is investigated for its potential use in developing new drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its reactivity and biological activity compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

5-fluoro-2-methylquinolin-8-ol

InChI

InChI=1S/C10H8FNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3

InChI Key

YMDMCOFPYPOKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)O

Origin of Product

United States

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